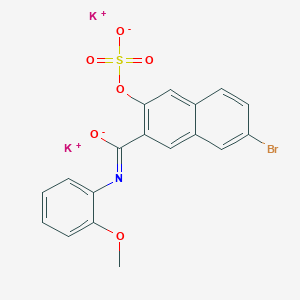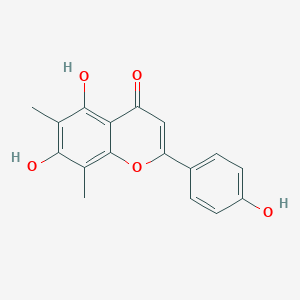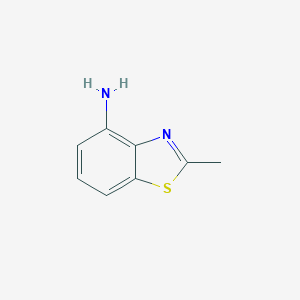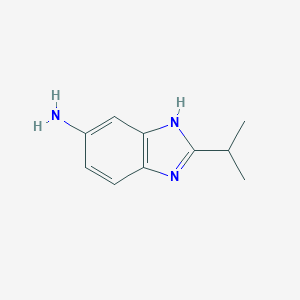
1,1,3,3-Tetramethyl-1,3-disilacyclobutane
Descripción general
Descripción
1,1,3,3-Tetramethyl-1,3-disilacyclobutane is a useful research compound. Its molecular formula is C6H16Si2 and its molecular weight is 144.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemical Vapor Deposition Process
1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) has been studied in the context of the hot-wire chemical vapor deposition (HWCVD) process. During this process, TMDSCB decomposes on a tungsten filament to form methyl and 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radicals, leading to secondary reactions in the reactor. This decomposition and subsequent reactions are essential for understanding the gas-phase species produced in HWCVD (Tong & Shi, 2009).
2. Photoactivated Telomerization and Polymerization
TMDSCB undergoes photoactivated telomerization with hydrosilanes in the presence of Pt(acac)2. This process is significant in organosilicon chemistry, providing insights into the reactivity of TMDSCB under UV irradiation and its potential applications in the synthesis of organosilicon compounds (Wu, Malpert, Zang, & Neckers, 1999). Additionally, TMDSCB is involved in photocatalyzed ring-opening polymerization, leading to the formation of high molecular weight polymers, a process important for materials science (Wu & Neckers, 1999).
3. Structural and Spectroscopic Analysis
The structure of TMDSCB and its derivatives is a key area of research. Studies involving Raman and infrared spectroscopy have been conducted to determine the structural details of TMDSCB, providing valuable information for understanding its chemical behavior and properties (Schnöckel et al., 1985).
4. Organosilicon Chemistry
TMDSCB's reactivity in organosilicon chemistry has been explored extensively. Its reactions with various chemical agents result in ring-opened products, which are fundamental for developing new organosilicon compounds and understanding their reactivity patterns (Devine, Griffin, Haszeldine, Newlands, & Tipping, 1975).
5. Catalytic Systems and Polymer Formation
The role of TMDSCB in catalytic systems, especially in polymer formation, has been investigated. Its interaction with various group VIII metal compounds in the catalytic polymerization process illustrates its potential in creating high molecular-weight poly(dimethylsilmethylenes), a new type of rubber-like material (Bamford, Lovie, & Watt, 1966).
Mecanismo De Acción
Target of Action
1,1,3,3-Tetramethyl-1,3-disilacyclobutane is primarily used as a reagent in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The specific targets can vary depending on the reaction in which it is used.
Mode of Action
This compound interacts with its targets through chemical reactions. For example, it has been used as a reducing agent for the direct synthesis of alkyl halides from aldehydes . In this reaction, it donates hydride ions to the carbonyl carbon of the aldehyde, reducing it to an alkyl halide .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reaction in which it is used. For instance, in the synthesis of alkyl halides from aldehydes, it affects the carbonyl reduction pathway .
Result of Action
The molecular and cellular effects of this compound’s action are the products of the chemical reactions it participates in. For example, in the synthesis of alkyl halides from aldehydes, the result of its action is the formation of an alkyl halide .
Propiedades
IUPAC Name |
1,1,3,3-tetramethyl-1,3-disiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDNLUGVHCNUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30029-85-7 | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30029-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167439 | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-98-1 | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane?
A1: The molecular formula of this compound is C8H20Si2, and its molecular weight is 172.41 g/mol.
Q2: What spectroscopic data is available for characterizing TMDSCB?
A2: Several spectroscopic techniques have been employed to characterize TMDSCB, including: * Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. [] * Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational frequencies of bonds within the molecule, offering insights into its structure. [, ] * Mass Spectrometry (MS): MS analyzes the mass-to-charge ratio of ions, enabling the determination of the molecular weight and fragmentation patterns of the compound. [, ] * Gas-Phase Electron Diffraction: This technique provides structural information by analyzing the diffraction pattern of electrons scattered by molecules in the gas phase. [, ]
Q3: Is TMDSCB stable under ambient conditions?
A3: TMDSCB is relatively stable under ambient conditions but is susceptible to ring-opening reactions in the presence of various reagents. []
Q4: How does TMDSCB behave at elevated temperatures?
A4: TMDSCB undergoes thermal decomposition at elevated temperatures. Studies have shown that it decomposes primarily into ethylene and this compound via a first-order homogeneous reaction. [, ]
Q5: How does TMDSCB react with halogens and hydrogen halides?
A5: TMDSCB readily undergoes ring-opening reactions with halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to yield linear organosilicon compounds. []
Q6: What is the significance of TMDSCB in organometallic chemistry?
A6: TMDSCB serves as a valuable precursor for synthesizing organometallic compounds. For instance, it reacts with zirconium tetrachloride or hafnium tetrachloride to form organozirconium and -hafnium compounds containing silaneopentyl-type groups. []
Q7: Can TMDSCB be used in polymerization reactions?
A8: Yes, TMDSCB can be polymerized using various catalysts, including platinum compounds, to produce polydimethylsilmethylene, a silicon-carbide based polymer with potential applications as a high-temperature material. [, , , ]
Q8: What role does TMDSCB play in olefin metathesis?
A9: TMDSCB acts as a cocatalyst in olefin metathesis reactions when combined with tungsten hexachloride (WCl6). This catalytic system has proven effective for the metathesis of various functionalized olefins. [, , , ]
Q9: How does TMDSCB contribute to hot-wire chemical vapor deposition (HWCVD)?
A10: TMDSCB serves as a precursor in HWCVD processes. Its decomposition on a heated tungsten filament produces reactive species like methyl radicals, which contribute to the deposition of thin films, such as tungsten carbide. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









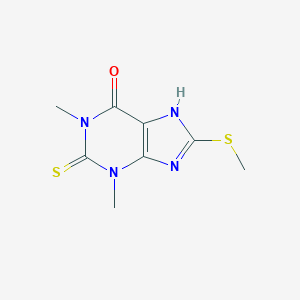
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
